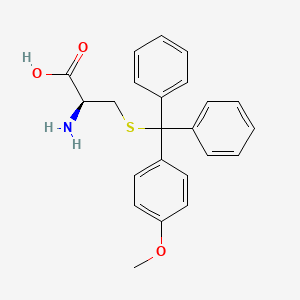

H-D-Cys(Mmt)-OH

Overview

Description

H-D-Cys(Mmt)-OH is a peptide derivative that has been gaining attention in recent years due to its potential applications in scientific research. This peptide is synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Quantitative High-Throughput Screening (qHTS)

Quantitative high-throughput screening (qHTS) is a method developed to generate concentration-response curves for over 60,000 compounds in a single experiment, with the enzyme pyruvate kinase used as a test case. This approach allows for the efficient identification of compounds with biological activity, including activators and inhibitors, and elucidates structure-activity relationships directly from the primary screen. qHTS is particularly suited for exploring the biological activities associated with large chemical libraries and could be instrumental in uncovering the scientific applications of compounds like H-D-Cys(Mmt)-OH by identifying its modulatory effects on molecular targets (Inglese et al., 2006).

Toxicological Screening Tests

High-throughput screening (HTS) techniques are also applied in toxicological assessments to quickly analyze the affinity of chemical compounds towards biological structures, which is often related to toxicity. This method, supported by automation and analytical techniques such as NMR or LC-MS/MS, enables the establishment of the rate of affinity for targets or the level of toxicity, offering a path to evaluating the safety profile of compounds including this compound (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).

Merck Molecular Force Field (MMFF)

The Merck Molecular Force Field (MMFF) is another significant tool in the exploration of chemical compounds, offering a parameterized model for predicting interactions and behaviors of molecules including this compound. MMFF94, for instance, has been parameterized across a wide variety of systems, aiding in the understanding of molecular dynamics and interactions crucial for determining the scientific applications of new compounds (Halgren, 1996).

Novel Trends in High-Throughput Screening

The evolving field of HTS has begun focusing not just on increasing screening capacity but also on the quality and physiological relevance of assays. This shift towards more biologically relevant screening processes could be vital for uncovering specific scientific applications of compounds like this compound by identifying their biological targets and mechanisms of action in more complex biological systems (Mayr & Bojanic, 2009).

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648424 | |

| Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926935-33-3 | |

| Record name | S-[(4-Methoxyphenyl)(diphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

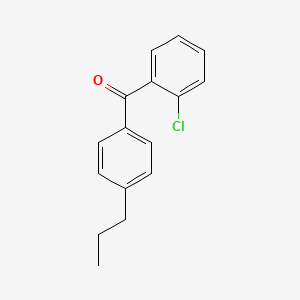

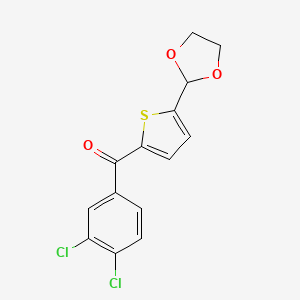

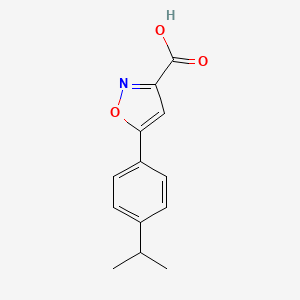

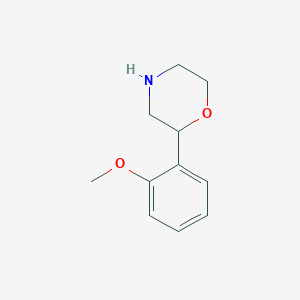

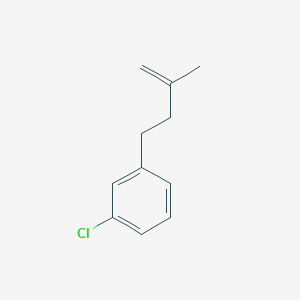

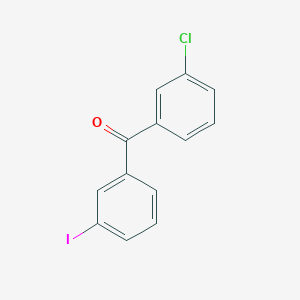

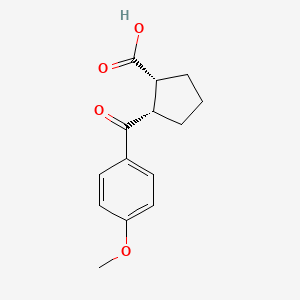

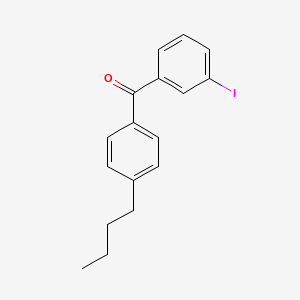

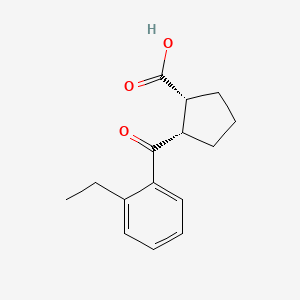

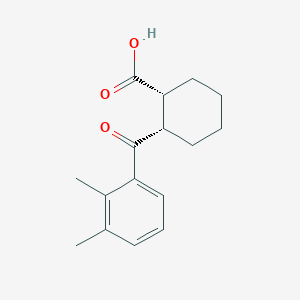

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1614131.png)

![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)

![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)

![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)